molecular formula C18H23BrO2 B13416119 Diflorasone 21-propionate

Diflorasone 21-propionate

Cat. No.: B13416119
M. Wt: 354.3 g/mol
InChI Key: SORISAYAZBCIQH-FVFZCYSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diflorasone 21-propionate is a synthetic fluorinated corticosteroid used primarily as a topical anti-inflammatory agent. It is effective in treating various inflammatory skin conditions such as eczema, psoriasis, and dermatitis by reducing redness, itching, and swelling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diflorasone 21-propionate involves multiple steps, starting from a steroidal precursor. The key steps include fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of fluorinating agents, oxidizing agents, and esterification reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .

Chemical Reactions Analysis

Types of Reactions

Diflorasone 21-propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and hydroxylated derivatives of this compound, which retain the anti-inflammatory properties of the parent compound .

Scientific Research Applications

Diflorasone 21-propionate has a wide range of scientific research applications:

Mechanism of Action

Diflorasone 21-propionate exerts its effects by inducing the production of phospholipase A₂ inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This inhibition reduces inflammation, redness, and itching .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diflorasone 21-propionate is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. Its ability to penetrate the skin effectively and provide rapid relief from inflammation makes it a preferred choice in dermatological treatments .

Properties

Molecular Formula

C18H23BrO2

Molecular Weight

354.3 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2-bromo-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,17D

InChI Key

SORISAYAZBCIQH-FVFZCYSOSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=C(C=C34)Br)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.